molecular formula C12H17N2O9P B13831133 (2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid

(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid

Cat. No.: B13831133
M. Wt: 364.24 g/mol
InChI Key: PEXVMHLARUAHNC-KAJCPDDVSA-N
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Description

(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of the amino, hydroxy, and phosphoryl groups. Common reagents used in these reactions include amino acids, phosphoric acid derivatives, and nitrophenol compounds. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters. Techniques such as crystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the nitro group produces aniline derivatives.

Scientific Research Applications

(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-phosphonobutanoic acid: Similar structure but lacks the hydroxy and nitrophenyl groups.

    (2S)-2-amino-4-hydroxybutanoic acid: Similar structure but lacks the phosphoryl and nitrophenyl groups.

Uniqueness

The uniqueness of (2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17N2O9P

Molecular Weight

364.24 g/mol

IUPAC Name

(2S)-2-amino-4-[hydroxy-[hydroxy-(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl]butanoic acid

InChI

InChI=1S/C12H17N2O9P/c1-23-9-5-6(4-8(10(9)15)14(19)20)12(18)24(21,22)3-2-7(13)11(16)17/h4-5,7,12,15,18H,2-3,13H2,1H3,(H,16,17)(H,21,22)/t7-,12?/m0/s1

InChI Key

PEXVMHLARUAHNC-KAJCPDDVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(O)P(=O)(CC[C@@H](C(=O)O)N)O

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(O)P(=O)(CCC(C(=O)O)N)O

Origin of Product

United States

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